Methyl[1-(thietan-3-yl)propyl]amine
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Overview
Description
Methyl[1-(thietan-3-yl)propyl]amine is an organic compound that features a thietane ring, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . This method involves the use of sodium sulfide or other nucleophiles to form the thietane ring. Another approach is the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of Methyl[1-(thietan-3-yl)propyl]amine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(thietan-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl[1-(thietan-3-yl)propyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(thietan-3-yl)propyl]amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine hydrochloride: A related compound with similar structural features.
2-[3-Methyl-1-ethylxanth-8-ylthio]acetate: Contains a thietane ring and exhibits similar chemical reactivity.
Uniqueness
Methyl[1-(thietan-3-yl)propyl]amine is unique due to its specific substitution pattern and the presence of both a thietane ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl[1-(thietan-3-yl)propyl]amine, with the CAS number 1783348-92-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₅NS
- Molecular Weight : 145.27 g/mol
- Structure : The compound features a thietan ring, which contributes to its unique chemical behavior and biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including its potential as an insecticide and its effects on cellular mechanisms. The compound's structure allows it to interact with biological systems in several ways.
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, particularly targeting histone acetyltransferases (HATs). For instance, analogs of this compound may exhibit inhibitory effects on KAT6A, a histone acetyltransferase involved in gene regulation and cancer progression .
- Cell Cycle Regulation : Research indicates that related compounds can induce cell cycle arrest and senescence in cancer cells, suggesting that this compound may possess similar capabilities .
In Vitro Studies
Several studies have focused on the in vitro effects of this compound:
Study | Cell Line | Concentration | Observed Effects |
---|---|---|---|
Baell et al. (2024) | ZR-75-1 (breast cancer) | 1 μM | Decline in H3K23ac levels within 10 min; persistence for up to 48 h |
CTx Research (2019) | MVLN-MCF-7 (estrogen receptor positive) | 670 nM | Reduction in estrogen receptor levels correlated with KAT6A inhibition |
These studies demonstrate that this compound may influence critical cellular pathways associated with cancer biology.
Case Studies
A notable case study involved the application of thietane derivatives in pest control. The insecticidal activity of related compounds suggests that this compound could be effective against various pests due to its structural properties conducive to bioactivity .
Properties
Molecular Formula |
C7H15NS |
---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N-methyl-1-(thietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-3-7(8-2)6-4-9-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
LPMXYWZWXRVYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CSC1)NC |
Origin of Product |
United States |
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